Product packaging for 2H-Isoxazolo[4,5-g]indazole(Cat. No.:CAS No. 173894-83-2)

2H-Isoxazolo[4,5-g]indazole

Cat. No.: B573638
CAS No.: 173894-83-2
M. Wt: 159.148
InChI Key: LSZLGHLTGLJZEK-UHFFFAOYSA-N
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Description

2H-Isoxazolo[4,5-g]indazole (CAS 21274-68-0) is a fused heterocyclic compound of significant interest in advanced chemical and pharmacological research. This compound features a molecular formula of C8H5N3O and a molecular weight of 159.14 g/mol . As part of the indazole family, it shares a structural framework known for its amphoteric properties, capable of being both protonated and deprotonated, which is valuable for studying molecular interactions . Indazole derivatives, in general, display a broad spectrum of biological activities, making this complex bicyclic structure a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents . Researchers utilize this and related fused heterocycles in the design and synthesis of new molecules to probe biological pathways and develop enzyme inhibitors. The compound is intended for research and development purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O B573638 2H-Isoxazolo[4,5-g]indazole CAS No. 173894-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8H-pyrazolo[4,3-g][1,2]benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c1-2-6-4-10-12-8(6)7-5(1)3-9-11-7/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZLGHLTGLJZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2h Isoxazolo 4,5 G Indazole and Its Analogs

Retrosynthetic Analysis for the Isoxazolo[4,5-g]indazole Ring System

A retrosynthetic analysis of the 2H-Isoxazolo[4,5-g]indazole core suggests logical disconnections to simplify the target molecule into readily available starting materials. The primary disconnection points are the N-N bond of the indazole moiety and the C-O and C-N bonds of the isoxazole (B147169) ring.

One key retrosynthetic approach involves a deoxygenative cyclization strategy. This pathway disconnects the N-N bond of the indazole ring, leading back to an ortho-nitro-substituted precursor. For instance, a 2-isoxazolyl-substituted 2H-indazole can be traced back to an N-(2-nitrobenzylidene)isoxazolyl-amine intermediate. This intermediate, in turn, can be synthesized through the condensation of an amino-isoxazole with a 2-nitrobenzaldehyde (B1664092) derivative.

Another major strategy involves the application of cycloaddition reactions. The isoxazole ring can be retrosynthetically disconnected via a 1,3-dipolar cycloaddition pathway, leading to a nitrile oxide and an alkyne. Similarly, the indazole ring, or a precursor to it, can be envisioned as arising from cycloaddition chemistry, although this is less common for the indazole portion of this specific fused system. The construction typically proceeds by first forming one of the heterocyclic rings (e.g., the isoxazole) and then building the second ring (the indazole) onto it.

Deoxygenative Cyclization Approaches for Indazole Moiety Formation

The formation of the indazole ring in the Isoxazolo[4,5-g]indazole system is frequently accomplished through deoxygenative cyclization of an appropriately substituted ortho-nitro aromatic precursor. This class of reactions is valued for its ability to efficiently form the requisite N-N bond.

Elaboration of the Cadogan Reaction and its Modern Adaptations

The Cadogan reaction is a classic and powerful method for synthesizing N-heterocycles, including indazoles, through the deoxygenative cyclization of ortho-substituted nitroarenes. The traditional approach involves heating the nitro compound with a stoichiometric or excess amount of a trivalent phosphorus reagent, such as triethyl phosphite (B83602) (P(OEt)₃), often under neat and high-temperature conditions. niscpr.res.inresearchgate.net

Modern adaptations have sought to improve the reaction's efficiency, mildness, and functional group tolerance. nih.govmdpi.com One significant advancement is the development of catalytic versions of the Cadogan reaction. For example, a small-ring phosphetane (B12648431) has been shown to catalyze the deoxygenative N-N bond-forming heterocyclization of o-nitrobenzaldimines in the presence of a hydrosilane as a terminal reductant. nih.govmdpi.comorganic-chemistry.org This catalytic approach operates via a P(III)/P(V)=O redox cycle, minimizing phosphorus-containing waste. nih.govmdpi.com

Simplified one-pot procedures have also been developed. For the synthesis of isoxazolyl indazoles, a two-step process involving the initial formation of an isoxazolyl Schiff base from an amino-isoxazole and a 2-nitrobenzaldehyde can be followed by a deoxygenative cyclization. niscpr.res.in Researchers have successfully combined these steps into a one-pot reaction, enhancing operational simplicity. niscpr.res.in Notably, some modern protocols for synthesizing isoxazolyl indazoles have been achieved without the need for an inert nitrogen atmosphere, which is typically required in the classical Cadogan approach. niscpr.res.in

Table 1: Synthesis of Isoxazolyl Indazoles via Simplified Cadogan Reaction

EntryProductYield (%)Melting Point (°C)Reference
12-(3,5-Dimethyl-isoxazol-4-yl)-2H-indazole7072-74 niscpr.res.in
25-Chloro-2-(3,5-dimethyl-isoxazol-4-yl)-2H-indazole6588-90 niscpr.res.in
33-(2H-Indazol-2-yl)-5-methylisoxazole8598-102 niscpr.res.in
43-(5-Chloro-2H-indazol-2-yl)-5-methylisoxazole75112-115 niscpr.res.in

Mechanistic Pathways Involving Nitrene Generation and Intramolecular Insertion

The generally accepted mechanism for the Cadogan reaction proceeds through the generation of a highly reactive nitrene intermediate. niscpr.res.inresearchgate.net The process begins with the nucleophilic attack of the trivalent phosphorus reagent (e.g., P(OEt)₃) on an oxygen atom of the nitro group. researchgate.net This step initiates a sequence of events that results in the removal of two oxygen atoms from the nitro group, producing a phosphine (B1218219) oxide byproduct (e.g., PO(OEt)₃) and a nitroso intermediate. researchgate.net

The nitroso intermediate is then further deoxygenated by another equivalent of the phosphorus reagent to form a sextet-electron species known as a nitrene. niscpr.res.inresearchgate.netresearchgate.net This aryl nitrene is highly electrophilic and rapidly undergoes intramolecular insertion into a nearby C-H bond or, in the case of indazole formation from an imine precursor, attacks the imine nitrogen to form the crucial N-N bond, followed by cyclization and aromatization to yield the stable indazole ring system. niscpr.res.inresearchgate.net While the nitrene pathway is widely supported, alternative non-nitrene mechanisms, potentially involving anionic electrocyclization, have also been considered in some contexts. researchgate.net

1,3-Dipolar Cycloaddition Reactions in the Construction of Isoxazole and Indazole Rings

1,3-Dipolar cycloaddition is a cornerstone of heterocyclic synthesis, providing a powerful and convergent method to construct five-membered rings. wikipedia.org This strategy is particularly vital for the formation of the isoxazole component of the target scaffold.

Utility of Nitrile Oxide Cycloadditions

The most common and effective route for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene. wikipedia.orgresearchgate.netnih.gov The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole ring. wikipedia.orgorganic-chemistry.org This method is prized for its high regioselectivity and efficiency. organic-chemistry.orgmdpi.com

Nitrile oxides are often unstable and are typically generated in situ to be trapped by the dipolarophile. researchgate.netmdpi.com Common methods for their generation include the dehydration of primary nitro compounds or the base-induced dehydrohalogenation of hydroxamoyl halides. organic-chemistry.org This cycloaddition is a key step in building the isoxazole portion of more complex fused systems, which can then be further functionalized to form the complete Isoxazolo[4,5-g]indazole structure. niscpr.res.innih.gov

Copper-Catalyzed Azide-Alkyne Cycloadditions (Click Chemistry) for Fused Systems

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly reliable and wide-scoping reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org While this reaction directly forms triazoles, its principles are broadly applicable to the construction of other fused heterocyclic systems through multicomponent or tandem reaction sequences. organic-chemistry.orgrsc.orgmdpi.comacs.org

In the context of fused indazole systems, copper catalysis plays a critical role in multicomponent reactions that form both C-N and N-N bonds in a single pot. organic-chemistry.orggjesr.com For example, 2H-indazoles can be synthesized via a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by a copper(I) species. organic-chemistry.org The catalyst is crucial for facilitating both the initial C-N bond formation (Ullmann-type coupling) and the subsequent N-N bond formation leading to the indazole ring. organic-chemistry.org The development of tandem reactions, where an initial cycloaddition is followed by subsequent intramolecular couplings, provides a powerful strategy for rapidly assembling complex fused heterocycles like the Isoxazolo[4,5-g]indazole framework. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Heterocycle Construction

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-heteroatom and heteroatom-heteroatom bonds with high efficiency and selectivity. Palladium and rhodium catalysts, in particular, have been extensively utilized in the construction of isoxazole and indazole ring systems, which are the building blocks of the target fused heterocycle.

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-N and N-N bonds, which are critical steps in the synthesis of indazole derivatives. A direct and operationally simple method involves the palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines. researchgate.net This approach, utilizing a palladium catalyst with a suitable ligand such as t-Bu3PHBF4 and a base like Cs2CO3, facilitates a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation to yield 2-aryl-substituted 2H-indazoles. researchgate.netorganic-chemistry.org

Another versatile strategy is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. capes.gov.br The combination of Pd(OAc)2 as the catalyst, dppf as the ligand, and t-BuONa as the base has proven effective for a wide range of substrates, including those with both electron-donating and electron-withdrawing groups. capes.gov.br Furthermore, a domino reaction sequence initiated by the palladium-catalyzed coupling of monosubstituted hydrazines with 2-halobenzonitriles offers a regioselective pathway to 3-amino-2H-indazoles. researchgate.net This process involves an intramolecular hydroamination via a 5-exo-dig cyclization, followed by isomerization. researchgate.net A mild and general palladium-catalyzed domino reaction for the synthesis of 2H-indazoles has also been reported, highlighting the broad applicability of this approach. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Indazole Analogs

Starting MaterialsCatalyst SystemProductYield (%)Reference
2-Bromobenzyl bromide, ArylhydrazinePd(OAc)2, t-Bu3PHBF4, Cs2CO32-Aryl-2H-indazoleup to 79 researchgate.net
N-Aryl-N-(o-bromobenzyl)hydrazinePd(OAc)2, dppf, tBuONa2-Aryl-2H-indazoleGood capes.gov.br
2-Halobenzonitrile, Monosubstituted hydrazinePalladium catalyst3-Amino-2H-indazoleGood to Excellent researchgate.net

Rhodium(III)-catalyzed C-H activation and functionalization have emerged as powerful strategies for the synthesis of indazoles. pkusz.edu.cnnih.gov These reactions often proceed via a [4+1] annulation mechanism. For instance, the reaction of azobenzenes with aldehydes, catalyzed by a Rh(III) complex, provides an efficient, one-step route to N-aryl-2H-indazoles. acs.org The azo group acts as a directing group for the ortho C-H bond activation, which is then followed by a cyclative capture. pkusz.edu.cnacs.org This method is compatible with a wide range of functional groups on both the azobenzene (B91143) and aldehyde components. acs.org

Recent advancements have expanded the scope of coupling partners to include α-carbonyl sulfoxonium ylides and CF3-imidoyl sulfoxonium ylides for the synthesis of 3-acyl-(2H)-indazoles and CF3-indazoles, respectively. nih.govmdpi.comresearchgate.net The Rh(III)-catalyzed C-H activation of azobenzenes and subsequent [4+1] cascade annulation with these ylides demonstrate high efficiency and functional group tolerance. nih.govresearchgate.net

Table 2: Rhodium(III)-Catalyzed Synthesis of Indazole Derivatives

SubstratesCoupling PartnerCatalyst SystemProductReference
AzobenzeneAldehyde[Cp*RhCl2]2, AgSbF6N-Aryl-2H-indazole acs.orgmdpi.com
Azobenzeneα-Carbonyl sulfoxonium ylideRh(III)/Cu(II)3-Acyl-(2H)-indazole mdpi.com
AzobenzeneCF3-imidoyl sulfoxonium ylideRh(III)CF3-indazole nih.govresearchgate.net

Multicomponent Reaction (MCR) Strategies for Accessing Isoxazole and Indazole Scaffolds

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecular scaffolds in a single synthetic operation. arkat-usa.orguc.pt These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science.

The synthesis of isoxazole and indazole cores, the fundamental units of this compound, can be efficiently achieved through MCRs. For instance, a one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, affords 2H-indazole derivatives. organic-chemistry.org This method is notable for its use of a green solvent, polyethylene (B3416737) glycol (PEG 300), and its tolerance of a broad range of functional groups. organic-chemistry.org

Similarly, isatin, a versatile building block, can participate in MCRs to generate spiro-fused heterocyclic systems containing isoxazole moieties. arkat-usa.orguc.pt For example, the three-component reaction of isoxazole acetic acid, substituted isatins, and 1,4-naphthoquinone, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN), yields complex isoxazole-containing structures. arkat-usa.org The development of metal-free MCRs further enhances the sustainability of these synthetic routes. A domino reaction between 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of a base like KOH in DMF leads to the regioselective synthesis of pyrimido[1,2-b]indazole analogues. mdpi.com

Regioselective Synthetic Control in the Formation of Fused Isoxazolo-Indazole Systems

Achieving regioselectivity is a critical challenge in the synthesis of fused heterocyclic systems like this compound. The precise control over the orientation of the fused rings determines the final structure and properties of the molecule.

In the context of MCRs involving isatin, the reaction conditions and the nature of the substituents can direct the regiochemical outcome, leading to either spirooxindoles or ring-opened products that can be further cyclized to form fused quinoline (B57606) scaffolds. uc.ptrsc.org For instance, a green and efficient approach for the regioselective synthesis of isoxazole-fused quinoline derivatives has been established using p-toluene sulfonic acid as a catalyst in water. rsc.org

In transition metal-catalyzed reactions, the choice of directing group and catalyst system plays a pivotal role in controlling regioselectivity. For example, in the Rh(III)-catalyzed C-H functionalization of unsymmetrical azobenzenes, the regioselectivity can be influenced by both electronic and steric effects of the substituents on the aromatic rings. acs.org The development of removable directing groups allows for the synthesis of N-unsubstituted indazoles. acs.org Furthermore, the regioselective synthesis of pyranone-fused indazoles has been achieved through a ruthenium-catalyzed alkyne insertion, where the weak coordination of the indazole ring nitrogen to the metal center influences the regiochemical outcome. nih.gov

Development of Environmentally Benign (Green Chemistry) Synthetic Routes for this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. This involves the use of safer solvents, catalysts, and reaction conditions.

A notable example of a green synthetic route is the copper(I) oxide nanoparticle-catalyzed one-pot, three-component synthesis of 2H-indazoles in polyethylene glycol (PEG 300), a biodegradable and non-toxic solvent. organic-chemistry.org This method avoids the use of hazardous organic solvents and ligands. organic-chemistry.org

The use of water as a reaction medium is another hallmark of green chemistry. The synthesis of 5-arylisoxazole derivatives via the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride has been successfully carried out in an aqueous medium without the need for a catalyst. nih.gov Similarly, the regioselective synthesis of isoxazole-fused quinoline scaffolds has been achieved in water using a recyclable acid catalyst. rsc.org

Ionic liquids have also been explored as environmentally friendly alternatives to conventional organic solvents for the synthesis of 3,5-disubstituted isoxazoles. nih.gov Furthermore, the development of catalyst-free and solvent-free multicomponent reactions, where possible, represents a significant step towards more sustainable chemical synthesis. scielo.br

Spectroscopic and Advanced Structural Elucidation of 2h Isoxazolo 4,5 G Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the intricate structures of isoxazolo[4,5-g]indazole derivatives. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a comprehensive picture of the molecular architecture can be assembled.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For derivatives of 2H-isoxazolo[4,5-g]indazole, the ¹H NMR spectra exhibit characteristic signals for the aromatic protons of the indazole and isoxazole (B147169) rings, as well as for any substituents attached to the core structure. niscpr.res.innih.gov

For instance, in a series of 2-phenyl-2H-indazole derivatives, the proton on the indazole ring (H-3) typically appears as a singlet at a downfield chemical shift, often above 8.0 ppm. nih.gov The protons of the fused benzene (B151609) ring display complex splitting patterns (multiplets) in the aromatic region, usually between 7.0 and 8.0 ppm, with their exact chemical shifts and coupling constants being influenced by the nature and position of substituents. nih.govrsc.org

In substituted 3,5-diphenylisoxazoles, the proton at the 4-position of the isoxazole ring typically resonates as a singlet around 6.8 ppm. rsc.org The chemical shifts of protons on attached phenyl groups are observed in the aromatic region, and their multiplicities depend on the substitution pattern. rsc.org

Table 1: Illustrative ¹H NMR Spectral Data for Substituted Isoxazole and Indazole Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity
2-Phenyl-2H-indazoleCDCl₃H-38.41d
Aromatic-H7.11-7.91m
5-Methoxy-2-phenyl-2H-indazoleCDCl₃H-38.20s
Aromatic-H6.83-7.84m
OCH₃3.81s
3,5-DiphenylisoxazoleCDCl₃Isoxazole-H6.81s
Aromatic-H7.33-7.89m

This table presents representative data compiled from various sources and is intended for illustrative purposes. nih.govrsc.orgrsc.org

¹³C NMR Spectral Analysis: Carbon Framework and Hybridization State

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms indicate their hybridization state (sp², sp³) and electronic environment.

For 2-aryl-2H-indazoles, the carbon atoms of the indazole ring system show distinct resonances. nih.govrsc.org For example, the C-3 carbon typically appears around 120-123 ppm, while the carbons of the fused benzene ring resonate in the range of approximately 117-150 ppm. nih.govrsc.org The signals for the carbons of the isoxazole ring in related structures also appear in the aromatic region, with the specific shifts influenced by substituents. rsc.org The carbonyl carbon in derivatives containing such a group will be observed at a significantly downfield shift, often above 160 ppm. ijcce.ac.ir

Table 2: Representative ¹³C NMR Spectral Data for Substituted Isoxazole and Indazole Scaffolds

CompoundSolventCarbonChemical Shift (δ, ppm)
2-Phenyl-2H-indazoleCDCl₃C-3122.46
Aromatic-C117.95-149.79
5-Methoxy-2-phenyl-2H-indazoleCDCl₃C-3122.1
Aromatic-C96.4-155.6
OCH₃55.3
3,5-DiphenylisoxazoleCDCl₃C-3162.8
C-497.6
C-5170.1
Aromatic-C126.7-130.4

This table presents representative data compiled from various sources and is intended for illustrative purposes. nih.govrsc.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons).

For complex heterocyclic systems like 2H-isoxazolo[4,5-g]indazoles, 2D NMR is indispensable for confirming the regiochemistry of the fused rings and the positions of substituents. rsc.orgipb.pt

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. acs.org This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. The determined molecular formula provides strong evidence for the successful synthesis of the target compound. rsc.orgacs.org

Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural information. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can help to identify different structural motifs within the parent molecule.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds (stretching, bending), and the frequencies of these absorptions are characteristic of the bond type.

For this compound derivatives, IR spectra can confirm the presence of key structural features:

C=N and C=C stretching: These absorptions are typically observed in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings. niscpr.res.inijcce.ac.ir

N-O stretching: The isoxazole ring will show characteristic N-O stretching vibrations. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹.

Other functional groups: If the molecule is substituted, characteristic peaks for these groups will be present, such as a strong C=O stretching band for a ketone or ester group (around 1640-1725 cm⁻¹), or O-H and N-H stretching bands for hydroxyl and amine/amide groups (typically in the range of 3200-3500 cm⁻¹). ijcce.ac.irpsu.edu

Advanced Spectroscopic and Diffraction Techniques for Isomer Differentiation and Tautomerism Research

The potential for isomerism and tautomerism is a key consideration in the study of heterocyclic compounds like isoxazolo[4,5-g]indazole. Advanced techniques are often required to distinguish between different isomers and to study the equilibrium between tautomeric forms.

Isomer Differentiation: NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to differentiate between regioisomers by identifying protons that are close in space. Solid-state NMR can also be a powerful tool for distinguishing between isomers in the solid phase. iastate.edu In some cases, single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov

Tautomerism Research: Indazole and its derivatives can exist in different tautomeric forms (e.g., 1H- and 2H-indazole). The predominant tautomer can be influenced by the solvent, temperature, and the nature of substituents. taylorandfrancis.comresearchgate.net NMR spectroscopy is a primary method for studying tautomeric equilibria in solution. acs.orgmdpi.com The chemical shifts of both protons and carbons can be sensitive to the tautomeric form. researchgate.net In some instances, quantum-chemical calculations are used in conjunction with experimental data to predict the relative stabilities of different tautomers. researchgate.netbeilstein-journals.org

Elucidation of Tautomeric Equilibria in Isoxazolo-Indazole Systems

Tautomerism is a critical aspect of the chemistry of N-heterocyclic compounds like isoxazolo-indazoles, influencing their reactivity and biological interactions. mdpi.com The indazole moiety itself can exist in 1H- and 2H-tautomeric forms. beilstein-journals.org The 1H-indazole is generally the more thermodynamically stable tautomer. beilstein-journals.org However, the presence of the fused isoxazole ring and various substituents can influence the position of this equilibrium.

In many azole systems, prototropic exchange in solution is rapid on the NMR timescale, leading to time-averaged signals. mdpi.com Therefore, determining the dominant tautomeric form often requires a combination of experimental techniques and theoretical calculations. Studies on related isoxazolone and indazolinone systems have shown that the equilibrium can be influenced by factors such as substitution patterns and solvent polarity. nih.govpsu.edu For instance, in indazolinones, 1-substitution can favor a specific tautomer due to enforced planarity and resulting lone-pair repulsions. psu.edu

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the relative energies of different tautomers, providing insights into their stability. nih.gov For indazole itself, quantum-chemical investigations have shown the 1H form to be significantly more stable (by 21.4 kJ mol−1) than the 2H form. mdpi.com Similar computational studies on isoxazolone derivatives have demonstrated that while the C-H tautomer is generally the most stable, the energy differences between tautomers can be small, particularly in polar solvents, due to factors like intramolecular hydrogen bonding. nih.gov

The following table summarizes the relative stability of tautomers in related heterocyclic systems, which provides a framework for understanding the potential equilibria in isoxazolo[4,5-g]indazole.

SystemTautomeric FormsRelative StabilityInfluencing Factors
Indazole1H-indazole, 2H-indazole1H form is more stable by 21.4 kJ mol−1. mdpi.comInherent aromaticity of the benzenoid 1H form. beilstein-journals.orgnih.gov
Isoxazolone DerivativesC-H, N-H, O-H tautomersC-H tautomer is generally most stable; energy differences decrease in polar solvents. nih.govBulky substituents, solvent polarity, intramolecular hydrogen bonds. nih.gov
IndazolinonesOxo and hydroxy tautomersThe oxo-form typically dominates, but 1-substitution can shift the equilibrium to the hydroxy form. psu.eduSubstitution pattern, enforced planarity. psu.edu

This table is generated based on data from related heterocyclic systems to infer potential behavior in this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including the specific tautomeric form present and the precise bond lengths and angles. For complex heterocyclic systems like this compound, this technique is invaluable for confirming the connectivity of the fused rings and the positions of substituents.

Furthermore, crystallographic information is available for various substituted 2H-indazoles, which are key precursors or structural analogs. acs.org These studies provide detailed information on the geometry of the 2H-indazole ring system. For example, the crystal structure of 2-cyanoguanidinophenytoin, a hydantoin (B18101) derivative, was determined, revealing details about its monoclinic crystal system and the stabilizing intra- and intermolecular hydrogen bonds. nih.gov

The table below presents representative crystallographic data for related heterocyclic compounds, illustrating the type of information obtained from such studies.

CompoundCrystal SystemSpace GroupKey Structural Features
2-Cyanoguanidinophenytoin (3)MonoclinicP21/cFour molecules per unit cell, stabilized by inter- and intramolecular hydrogen bonds. nih.gov
Mannich base of CNG-DPH (6)MonoclinicC2/cEight molecules per unit cell, with the morpholine (B109124) ring in a chair configuration. nih.gov
RORγt in complex with Isoxazole 3Not specifiedNot specifiedThe isoxazole compound is bound in an allosteric site, with its structure confirmed by the 2Fo–Fc electron density map. nih.gov

This table includes data from related heterocyclic compounds to demonstrate the utility of X-ray crystallography.

Photophysical Studies (e.g., UV-Vis and Fluorescence Spectroscopy)

Photophysical studies, including UV-Vis absorption and fluorescence spectroscopy, are essential for understanding the electronic properties of molecules like this compound. biocompare.com These techniques provide information about how the molecule interacts with light, which is crucial for applications in materials science and as fluorescent probes. uminho.pt

The absorption and emission properties of heterocyclic systems are highly dependent on their structure and the surrounding solvent. For many heterocyclic dyes, a red shift (a shift to longer wavelengths) in the absorption and emission bands is observed in polar solvents. researchgate.netresearchgate.net This solvatochromic effect can provide information about the change in the dipole moment of the molecule upon electronic excitation.

Studies on newly synthesized isoxazolo[4,3-e]indazole systems have shown that these compounds can be highly fluorescent, with large fluorescence quantum yields (often greater than 0.70). researchgate.net The intense fluorescence of these and related heterocyclic systems, such as pyrazolo[4,3-a]acridine-11-carbonitriles, makes them promising candidates for various optical applications. researchgate.netresearchgate.net

The UV-Vis spectrum of a molecule is also influenced by its tautomeric form. Different tautomers will have distinct electronic transitions and, therefore, different absorption spectra. This property can sometimes be used to study tautomeric equilibria in solution. beilstein-journals.org

The following table summarizes the photophysical data for a related isoxazolo-indazole system and other fluorescent heterocyclic compounds.

Compound SystemAbsorption Max (λmax, nm)Emission Max (λem, nm)Key Observations
Isoxazolo[4,3-e]indazolesSolvent dependentSolvent dependentIntense fluorescence with high quantum yields (>0.70); absorption and emission bands show a red shift in polar solvents. researchgate.net
Imidazo[4,5-a]quinindolinesSolvent dependentSolvent dependentVery intense fluorescence with high quantum yields (>0.70); absorption and emission bands show a red shift in polar solvents. researchgate.net
3H-Pyrazolo[4,3-a]acridine-11-carbonitrilesSolvent dependentSolvent dependentRemarkable photoluminescence properties with strong green fluorescence. researchgate.net

This table is based on data for structurally related fluorescent heterocyclic systems.

Computational Chemistry and Theoretical Investigations of 2h Isoxazolo 4,5 G Indazole

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Currently, there is no specific information available in the public domain regarding quantum chemical calculations, including Density Functional Theory (DFT) studies or Frontier Molecular Orbital (FMO) analysis, performed on 2H-Isoxazolo[4,5-g]indazole. Such studies would be invaluable for determining its molecular geometry, electronic properties, and predicting its chemical reactivity and stability.

No dedicated DFT studies on the molecular geometry and electronic properties of this compound have been identified in the available literature. DFT is a cornerstone of modern computational chemistry, used to calculate structural parameters (bond lengths, angles) and electronic descriptors (dipole moment, atomic charges, electrostatic potential) with high accuracy. nih.gov

Similarly, a Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. FMO analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap serving as a key indicator of chemical stability and reactivity.

Molecular Modeling and Docking Studies for Predictive Ligand-Target Interactions

Molecular modeling and docking are essential tools for predicting how a molecule might interact with biological targets like proteins or enzymes. While these techniques have been applied to a variety of indazole and isoxazole (B147169) derivatives to explore their potential as therapeutic agents, nih.govnih.govmdpi.com specific molecular docking studies for this compound are not documented.

There are no published studies predicting the binding modes and affinities of this compound with any specific biological targets. This type of research is fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action.

Without docking studies, there is consequently no analysis available on the stability of potential protein-ligand complexes involving this compound or the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that would govern such binding.

Pharmacophore Modeling for Receptor-Based Ligand Design and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This information is then used to design new molecules or screen large databases for potential drug candidates. A literature search did not yield any results for pharmacophore models developed based on or for the screening of this compound derivatives. This indicates that the key structural features required for its potential biological activity have not yet been computationally defined.

Based on a thorough review of available scientific literature, there is no specific research focused on the computational chemistry and theoretical investigations of the compound This compound that aligns with the detailed outline provided in your request.

Studies on related but distinct chemical classes, such as indazole derivatives and isoxazole derivatives, do utilize the computational methods you've listed, including pharmacophore modeling, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. However, the explicit application of these techniques to the precise heterocyclic system of this compound is not documented in the accessible scientific domain.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to your request for content solely on this compound. To do so would require fabricating data and research findings, which is contrary to the principles of scientific accuracy and integrity.

Structure Activity Relationship Sar Studies and Rational Design of 2h Isoxazolo 4,5 G Indazole Derivatives

Elucidation of Essential Structural Features for Modulating Biological Activity

The relative orientation of the isoxazole (B147169) and indazole rings, along with the nature and position of substituents on both ring systems, dictates the molecule's ability to interact with specific biological targets. For instance, in a series of 2,3-diphenyl-2H-indazole derivatives, the placement of substituents such as chloro, methoxycarbonyl, and sulfonylmethyl groups on the phenyl ring at either the 2- or 3-position of the indazole core significantly influenced their antiprotozoal activity. nih.gov Moving these substituents from the phenyl group at position 2 to the phenyl group at position 3 generally resulted in equal or lower activity. nih.gov This highlights the sensitivity of the biological response to the precise spatial arrangement of functional groups.

Furthermore, the presence of specific functional groups can be essential for activity. For example, in a study of indazole derivatives as soluble guanylate cyclase activators, a dimethylaminopropyloxy substituent at the C-3 position of the indazole was found to be critical for enzyme activity. acs.org This underscores the importance of specific side chains in establishing key interactions with the target protein.

The following table summarizes the impact of key structural features on the biological activity of 2H-Isoxazolo[4,5-g]indazole and related indazole derivatives:

Structural FeatureObservationBiological Implication
Indazole Core Acts as a hinge-binder in the ATP-binding pocket of kinases. tandfonline.comhanyang.ac.krEssential for kinase inhibitory activity.
Isoxazole Ring Substituents on the isoxazole ring modulate potency and selectivity. tandfonline.comipb.ptAllows for fine-tuning of pharmacological properties.
Substituent Position Shifting substituents between different positions on the indazole or its phenyl appendages alters biological activity. nih.govDemonstrates the importance of precise spatial arrangement for target binding.
Specific Side Chains A C-3 dimethylaminopropyloxy group on the indazole was crucial for soluble guanylate cyclase activation. acs.orgHighlights the role of specific functional groups in target interaction.

Principles of Rational Design for Advanced Analog Development

The insights gained from SAR studies provide a foundation for the rational design of advanced this compound analogs with improved therapeutic potential. Rational design strategies focus on systematically modifying the core scaffold and its substituents to enhance desired properties while minimizing off-target effects.

A key principle in rational drug design is the modification of the core scaffold to explore new chemical space and improve drug-like properties. One common approach is isosteric replacement, where an atom or a group of atoms is substituted with another that has similar physicochemical properties. sci-hub.se This can lead to analogs with improved potency, selectivity, or pharmacokinetic profiles.

For instance, in the broader context of drug design, replacing a phenyl ring with a five-membered heterocycle like an isoxazole or a triazole is a well-established strategy. nih.gov These heterocycles can mimic the steric and electronic properties of the phenyl group while potentially introducing new hydrogen bonding interactions or altering metabolic stability. nih.gov In the development of kinase inhibitors, the indazole fragment itself has been successfully employed as a hinge binder, replacing other heterocyclic systems. tandfonline.comhanyang.ac.kr

Scaffold hopping, a more transformative approach, involves replacing the entire core scaffold with a structurally different one that maintains the same biological activity. sci-hub.se This can lead to the discovery of novel chemotypes with distinct intellectual property and potentially improved properties. While specific examples for the this compound scaffold are not extensively detailed in the provided context, the principles are broadly applicable in medicinal chemistry.

The following table illustrates the principles of core scaffold modification and isosteric replacement:

Design PrincipleDescriptionExample Application
Isosteric Replacement Substitution of an atom or group with another of similar physicochemical properties. sci-hub.seReplacing a phenyl ring with an isoxazole to alter properties while maintaining key interactions. nih.gov
Scaffold Hopping Replacing the core molecular scaffold with a structurally different one that elicits the same biological response. sci-hub.seThe development of structurally diverse GABA-A receptor agonists like diazepam and zolpidem. sci-hub.se
Hinge-Binding Fragment Replacement Utilizing a known pharmacophore, like the indazole ring, to replace other hinge-binding motifs. tandfonline.comhanyang.ac.krReplacing a quinazoline (B50416) core with an indazole to target the ATP-binding pocket of kinases. tandfonline.comhanyang.ac.kr

The nature and position of substituents on the this compound scaffold are critical determinants of its pharmacological profile. SAR studies have consistently shown that even minor changes in substitution patterns can lead to significant differences in biological activity. ipb.ptresearchgate.netorganic-chemistry.org

For example, in a series of isoxazole derivatives targeting fungal pathogens, the introduction of a 2-chlorophenyl group at the 5-position of the isoxazole ring resulted in high activity against Rhizoctonia solani, while a 2,4-dichloro-2-hydroxylphenyl substituent at the same position conferred potent activity against Fusarium fujikuroi. researchgate.net This demonstrates how the electronic and steric properties of the substituent can be tailored to achieve selectivity against different biological targets.

Quantitative structure-activity relationship (QSAR) studies have further quantified these effects. For instance, a 2D-QSAR analysis of antifungal isoxazoles highlighted the importance of descriptors like chi6chain and DistTopo, which relate to the molecule's shape and topology, in influencing fungicidal activity. researchgate.net Similarly, for isoxazole-based VEGFR2 inhibitors, QSAR studies indicated that electron-donating groups on the benzene (B151609) ring attached to the isoxazole are beneficial for activity. eurekaselect.com

The position of the substituent is equally important. The regioselective functionalization of the indazole core allows for the introduction of substituents at specific positions, which can be crucial for optimizing interactions with the target protein. For example, C-H functionalization reactions can be directed to specific carbons on the indazole ring, enabling the synthesis of a diverse range of analogs for SAR exploration. rsc.org

The following table summarizes the influence of substituent nature and position on the pharmacological profiles of isoxazole and indazole derivatives:

Substituent AspectObservationImpact on Pharmacological Profile
Nature of Substituent Electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter activity. researchgate.neteurekaselect.comModulates electronic properties, influencing binding affinity and selectivity.
Steric Bulk The size and shape of the substituent can impact how the molecule fits into a binding pocket. researchgate.netAffects steric hindrance and can be optimized for improved target engagement.
Positional Isomerism The same substituent at different positions on the heterocyclic core can lead to vastly different biological activities. nih.govDetermines the spatial orientation of the substituent, which is critical for specific interactions with the target.
QSAR Descriptors Molecular descriptors related to topology and electronic properties correlate with biological activity. researchgate.netProvides a quantitative basis for predicting the activity of new analogs and guiding rational design.

Synthetic Strategies for Derivatization and Functionalization

The synthesis of a diverse library of this compound derivatives for SAR studies relies on efficient and versatile synthetic methodologies. These strategies often involve the functionalization of the pre-formed heterocyclic core or the construction of the core from functionalized precursors.

The isoxazole ring can be functionalized through various synthetic transformations. One of the most common methods for constructing the isoxazole ring itself is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov This reaction is highly versatile and allows for the introduction of a wide range of substituents at different positions of the isoxazole ring.

For the derivatization of a pre-existing isoxazole, functional groups can be introduced onto the ring or its substituents. For example, if the isoxazole ring is substituted with a group that can be chemically modified, such as a primary alcohol, this can serve as a handle for further derivatization. nih.gov In one study, a primary alcohol on an isoxazole derivative was converted to a mesylate, which then underwent nucleophilic substitution to introduce various amine linkers. nih.gov

Another approach involves the direct functionalization of the isoxazole ring, although this can be challenging due to the specific reactivity of the ring system. researchgate.net However, methods have been developed for the introduction of substituents at specific positions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce aryl or heteroaryl groups onto the isoxazole core. nih.gov

The following table outlines synthetic strategies for the functionalization of the isoxazole moiety:

Synthetic StrategyDescriptionApplication
1,3-Dipolar Cycloaddition Reaction of a nitrile oxide with an alkyne to form the isoxazole ring. nih.govConstruction of the isoxazole core with diverse substitution patterns.
Functional Group Interconversion Modification of existing functional groups on the isoxazole or its substituents. nih.govIntroduction of linkers and other functionalities for SAR studies.
Palladium-Catalyzed Cross-Coupling Suzuki or other cross-coupling reactions to introduce new carbon-carbon bonds. nih.govArylation or heteroarylation of the isoxazole ring.

The indazole moiety offers several positions for functionalization, with the C-3 position being a common site for modification. chim.it A variety of methods have been developed for the regioselective functionalization of the indazole ring.

Halogenation, particularly iodination and bromination, at the C-3 position is a valuable strategy as the resulting haloindazoles can be used in subsequent cross-coupling reactions. chim.it For example, 3-iodoindazoles can be prepared by treating the indazole with iodine and a base like potassium hydroxide. chim.it These 3-iodoindazoles can then undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce aryl or heteroaryl groups at the C-3 position. researchgate.net

Direct C-H functionalization is another powerful tool for the late-stage modification of the indazole core. rsc.org Transition metal-catalyzed reactions, such as those using rhodium or palladium, can be employed to introduce a variety of functional groups at specific positions on the indazole ring. rsc.orgresearchgate.net For instance, Rh(III)-catalyzed C-H activation has been used for the cyanation of 2H-indazoles. researchgate.net

Other functionalizations at the C-3 position include nitration, sulfonylation, and selenylation, which introduce diverse functionalities for exploring SAR. chim.it

The following table summarizes synthetic strategies for the functionalization of the indazole moiety:

Synthetic StrategyDescriptionApplication
Halogenation Introduction of a halogen (e.g., iodine, bromine) at the C-3 position. chim.itCreates a handle for subsequent cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Palladium-catalyzed reaction of a haloindazole with a boronic acid. researchgate.netIntroduction of aryl or heteroaryl groups at the C-3 position.
Direct C-H Functionalization Transition metal-catalyzed activation and functionalization of a C-H bond. rsc.orgresearchgate.netLate-stage modification of the indazole core with various functional groups.
Other C-3 Functionalizations Nitration, sulfonylation, and selenylation reactions. chim.itIntroduction of diverse functionalities to explore a wider range of chemical space.

Advanced Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) has become an indispensable strategy in medicinal chemistry for the rapid diversification of complex molecular scaffolds, such as the indazole core present in this compound. mpg.de This approach allows for the introduction of various functional groups onto an advanced, complex molecule, thereby avoiding the need for lengthy de novo synthesis. mpg.de For the 2H-indazole motif, which is a core component of the isoxazolo[4,5-g]indazole system, C-H activation is a primary LSF technique for generating structural diversity. rsc.org

Recent advancements have focused on several key areas:

Transition Metal-Catalyzed C-H Activation : This is a powerful method for functionalizing the 2H-indazole core. rsc.org Palladium (Pd) catalyzed reactions, for instance, have been successfully used for the C-3 arylation of 2H-indazoles using various arylboronic acids in Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, Rhodium (Rh)(III)-catalyzed C-H activation has been employed for the ortho-cyanation of 2-phenyl-2H-indazoles. researchgate.net

Photocatalysis : Visible-light-promoted reactions offer a mild and efficient alternative for LSF. A notable example is the direct C3-carbamoylation of 2-aryl-2H-indazoles. frontiersin.org This method uses a photocatalyst like 4CzIPN and visible light to couple 2H-indazoles with oxamic acids, proceeding without the need for transition metals or harsh oxidants. frontiersin.org The reaction demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the 2-aryl substituent. frontiersin.org

Fluorination for Physicochemical Modulation : The introduction of fluorine is a common LSF strategy to modulate properties like metabolic stability and lipophilicity. nih.gov While direct electrophilic fluorination of complex heterocycles can be challenging, strategies involving the synthesis of a fluorinated precursor that is later incorporated into the final scaffold have been successful. For example, fluorinated analogues of the indazole-containing drug AZD9833 were generated using LSF approaches to rapidly explore structure-activity relationships. nih.gov

These methodologies enable chemists to generate libraries of analogues from a common intermediate, which is crucial for detailed SAR exploration and the optimization of pharmacokinetic and pharmacodynamic properties.

LSF Method Reagents/Catalyst Position Functionalized Functional Group Introduced Reference
C3-Carbamoylation4CzIPN (photocatalyst), Cs2CO3, Visible LightC3 of 2H-indazoleCarbamoyl frontiersin.org
Suzuki-Miyaura CouplingPd(dppf)Cl2, Ag2CO3C3 of azaindazoleAryl researchgate.net
C-H AcetoxylationPd(II), PIDAOrtho position of 2-aryl groupAcetoxy researchgate.net
C-H CyanationRh(III), N-Cyano-N-phenyl-p-toluenesulfonamideOrtho position of 2-aryl groupCyano researchgate.net

Structure-Based Drug Design (SBDD) Applications in Lead Optimization

Structure-Based Drug Design (SBDD) is a computational technique that utilizes the three-dimensional (3D) structural information of a biological target, such as a protein or enzyme, to guide the design and optimization of inhibitors. researchgate.net This rational approach accelerates the drug discovery process by providing insights into the molecular interactions between a ligand and its target's binding site, facilitating the optimization of potency and selectivity. researchgate.netnih.gov

For scaffolds related to this compound, SBDD plays a critical role in lead optimization. Although specific SBDD studies on the exact this compound fused system are not widely published, the principles are extensively applied to its constituent heterocycles, the indazole and isoxazole rings.

A relevant example involves the molecular docking of novel 3-chloro-6-nitro-1H-indazole derivatives, which also contain an isoxazole ring, into the active site of the Leishmania trypanothione (B104310) reductase (TryR) enzyme. tandfonline.com

Target Identification and Docking : The TryR enzyme was identified as a key target for antileishmanial drugs. Molecular docking simulations were performed to predict the binding poses and affinities of the synthesized indazole-isoxazole compounds within the TryR active site. tandfonline.com

Interaction Analysis : The docking studies revealed that the most potent compounds formed stable complexes with the enzyme. For instance, a lead compound (compound 13 in the study) demonstrated a network of hydrophobic and hydrophilic interactions within the binding pocket. tandfonline.com

Binding Energy Calculation : To further validate the docking results, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were performed. These calculations provided an estimated binding free energy, with one promising compound scoring a net binding energy of -40.02 kcal/mol, indicating a highly stable interaction dominated by van der Waals and electrostatic forces. tandfonline.com

This type of SBDD application allows researchers to visualize and understand the key interactions driving potency, guiding the rational modification of the chemical structure to enhance binding affinity and optimize the compound's profile during lead optimization. nih.gov

Parameter Finding for Lead Compound (TryR Inhibitor) Implication for Design Reference
Binding Site Active site of Leishmania trypanothione reductase (TryR)Target for rational design of inhibitors. tandfonline.com
Key Interactions Hydrophobic and hydrophilic interactionsModifications should maintain or enhance these interactions. tandfonline.com
Binding Free Energy (MM/GBSA) -40.02 kcal/molIndicates high stability and strong binding affinity. tandfonline.com
Structural Stability Complex remained in good equilibrium during molecular dynamics simulations.The designed scaffold is structurally compatible with the binding site. tandfonline.com

Ligand-Based Drug Design (LBDD) Approaches for Novel Chemical Entity Discovery

When the 3D structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) provides a powerful alternative for the discovery of new chemical entities. biosolveit.de LBDD leverages the chemical and biological information of known active ligands to create a model, known as a pharmacophore, that defines the essential structural features required for biological activity. biosolveit.deugm.ac.id

This approach has been successfully applied to indazole-containing compounds to discover novel inhibitors. A study aimed at finding new Estrogen Receptor Alpha (ERα) inhibitors utilized LBDD to screen a library of Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs). ugm.ac.idugm.ac.id

Pharmacophore Model Generation : A training set of 17 known ERα inhibitors was used to generate ten different pharmacophore models. The best model was selected based on its ability to distinguish between 383 known active compounds and over 20,000 inactive decoy molecules. ugm.ac.idugm.ac.id

Model Features : The optimal pharmacophore model consisted of three key features: one hydrophobic interaction site, one hydrogen bond acceptor, and one aromatic ring interaction. ugm.ac.id This model represents the crucial interaction points a ligand must satisfy to bind effectively to ERα.

Virtual Screening : The validated pharmacophore model was then used as a 3D query to screen a library of 186 newly designed indazole-based compounds. ugm.ac.id This virtual screening process identified several "hit" compounds that matched the pharmacophore features.

Hit Validation : The hits obtained from the LBDD screening were subsequently subjected to molecular docking (an SBDD technique) to refine the selection and predict their binding modes, demonstrating the synergy between LBDD and SBDD approaches. ugm.ac.id

LBDD is instrumental in the initial phases of drug discovery for identifying novel scaffolds and chemical entities that possess the desired biological activity, even in the absence of a target structure. biosolveit.de It allows for the focused exploration of chemical space to find promising new lead compounds. biosolveit.de

Pharmacophore Feature Description Role in ERα Inhibition Reference
Hydrophobic GroupA region that favors non-polar interactions.Occupies a hydrophobic pocket in the receptor's binding site. ugm.ac.id
Hydrogen Bond AcceptorAn atom (e.g., oxygen, nitrogen) capable of accepting a hydrogen bond.Forms a critical hydrogen bond with a donor residue in the active site. ugm.ac.id
Aromatic RingA planar, cyclic, conjugated system.Engages in π-π stacking or other aromatic interactions with receptor residues. ugm.ac.id

Mechanistic Insights into the Biological Activity of 2h Isoxazolo 4,5 G Indazole Derivatives

Identification and Validation of Molecular Targets and Biological Pathways

The biological activity of 2H-Isoxazolo[4,5-g]indazole and its related isoxazole (B147169) and indazole structures stems from their interaction with key molecular targets. niscpr.res.innih.gov These heterocyclic systems can serve as privileged scaffolds in drug discovery, capable of binding to enzymes and receptors involved in a multitude of disease processes. niscpr.res.intaylorandfrancis.commdpi.com

The indazole and isoxazole moieties, core components of the target scaffold, are frequently found in potent enzyme inhibitors. nih.govtaylorandfrancis.com Their ability to form critical interactions, such as hydrogen bonds and hydrophobic contacts, within enzyme active sites makes them versatile building blocks for inhibitor design. pharmablock.com

Kinase Inhibition : Indazole derivatives have been identified as potent inhibitors of various protein kinases. pharmablock.com A focused library of N2-substituted aza-2H-indazole derivatives showed selective inhibition against SGK1, Tie2, and SRC kinases, with the most effective compounds having IC50 values around 500 nM. nih.govfu-berlin.de Other research has developed indazole-based compounds that act as multi-target inhibitors against receptor tyrosine kinases (RTKs) like VEGFR-2, Tie-2, and EphB4, with IC50 values in the low nanomolar range (2.13 nM to 4.71 nM). nih.gov Specifically, Pazopanib, a 2H-indazole derivative, is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR). pharmablock.comresearchgate.net Furthermore, by replacing a quinazoline (B50416) core with an indazole structure, researchers have developed potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. tandfonline.com

Cyclooxygenase (COX) Inhibition : Both isoxazole and indazole derivatives have been investigated as anti-inflammatory agents through the inhibition of COX enzymes. researchgate.netnih.gov Certain 4,5-dihydro-2H-indazole derivatives exhibited selective inhibitory activity against the COX-2 enzyme. researchgate.net Similarly, various isoxazole derivatives have been synthesized and shown to be selective COX-2 inhibitors. nih.govacs.org One study on isoxazolo[4,5-d]pyridazin-4(5H)-one analogues identified a compound that dually inhibited COX-2 (IC50 = 2.1 μM) and 5-LOX (IC50 = 6.3 μM). nih.gov Structural studies of diarylisoxazoles bound to COX-1 have elucidated the specific interactions, such as hydrogen bonds with Arginine-120 and Tyrosine-355, that determine their inhibitory activity and selectivity. osti.gov

DNA Gyrase Inhibition : DNA gyrase, a crucial bacterial enzyme, is a validated target for antibacterial agents. niscpr.res.inresearchgate.net Indazole derivatives are among the classes of compounds explored as inhibitors of this enzyme. niscpr.res.innih.gov These inhibitors typically target the ATPase activity of the GyrB subunit. researchgate.netrjraap.com Computational studies have helped elucidate the binding modes of these inhibitors, showing that interactions with specific residues like Lys103 are essential for their activity. rjraap.com

Trypanothione (B104310) Reductase (TryR) Inhibition : Trypanothione reductase is a vital enzyme for the survival of trypanosomatid parasites, making it a key target for anti-parasitic drugs. tandfonline.comnih.gov Molecular docking studies have predicted that 3-chloro-6-nitro-1H-indazole derivatives bind effectively to the active site of Leishmania TryR, indicating a potential mechanism for their antileishmanial activity. tandfonline.comtandfonline.com The stability of the enzyme-inhibitor complex is considered a predictor of activity. tandfonline.com Other studies have also suggested that nitro-containing indazole and isoxazole derivatives may exert their trypanocidal effects by inhibiting this enzyme. mdpi.comsemanticscholar.org

Estrogen Receptor (ER) Interaction : While functioning as transcription factors rather than enzymes, estrogen receptors are a target for indazole-based compounds. A series of nonsteroidal compounds with a phenyl-2H-indazole core were synthesized and found to be highly selective ligands for estrogen receptor beta (ERβ). nih.gov The most potent of these compounds displayed affinities for ERβ comparable to estradiol (B170435) and had over 100-fold selectivity for ERβ over ERα. nih.gov

Derivatives of this compound can achieve their biological effects by binding to and modulating the function of various receptors.

Estrogen Receptor (ER) Modulation : As noted, phenyl-2H-indazole derivatives can act as highly selective ligands for ERβ. nih.gov These compounds not only bind with high affinity but also demonstrate functional selectivity, acting as potent ERβ antagonists in cell-based transcriptional assays with minimal effect on ERα. nih.govresearchgate.net This selective modulation suggests potential applications where targeting ERβ-mediated pathways is desired. nih.gov

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) Modulation : Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt, a nuclear receptor involved in autoimmune diseases. nih.gov X-ray crystallography has revealed that these compounds bind to an allosteric site, distinct from the orthosteric binding pocket. nih.gov This interaction stabilizes the receptor, and optimization of the isoxazole lead compound resulted in a ~10-fold increase in potency to low nanomolar levels. nih.gov

Other Receptor Interactions : The indazole scaffold is also found in compounds targeting other receptors. Granisetron, for example, contains a 1H-indazole core and functions as a serotonin (B10506) 5-HT3 receptor antagonist. pharmablock.com Additionally, 1H-indazole ether derivatives have been investigated as potential glucocorticoid receptor (GR) modulators for treating inflammatory diseases. nih.gov

By inhibiting key enzymes or modulating receptors, this compound derivatives can intervene in critical cellular signaling pathways.

Angiogenesis Pathways : The inhibition of VEGFR by indazole derivatives like Pazopanib directly impacts the signaling pathways responsible for angiogenesis and vasculogenesis, which are crucial for tumor growth and metastasis. nih.govresearchgate.neteurekaselect.com

Inflammatory Pathways : The inhibition of COX-2 by indazole and isoxazole derivatives blocks the production of prostaglandins, key mediators of inflammation. researchgate.netnih.gov Furthermore, some selective estrogen receptor modulators have been shown to suppress the expression of inflammatory factors by inhibiting the nuclear factor-kappa B (NF-κB) pathway. nih.gov

Apoptosis Pathways : A new class of pyrrolo-fused oxazoles was found to induce apoptosis through the mitochondrial pathway. nih.gov This was accompanied by cell cycle arrest at the G2/M phase, mitochondrial depolarization, and cleavage of PARP, indicating a profound impact on cell survival and death signaling. nih.gov

In Vitro Mechanistic Investigations of Cellular and Biochemical Effects

The elucidation of these mechanisms relies on a suite of in vitro experiments, from cell-based assays that measure phenotypic outcomes to biochemical assays that probe direct molecular interactions. niscpr.res.innih.govtaylorandfrancis.comresearchgate.net

Cellular assays are fundamental for confirming that the molecular activity of a compound translates into a desired biological effect within a living cell. niscpr.res.in

Antiproliferative and Cytotoxicity Assays : The National Cancer Institute's 60-cell line screen (NCI-60) is a widely used platform to assess the antiproliferative activity of novel compounds. nih.gov Derivatives of nih.govresearchgate.netoxazolo[5,4-e]indazoles and related structures have shown potent growth-inhibitory activity in this panel, with GI50 values in the nanomolar to low-micromolar range. nih.govresearchgate.net The MTT assay is another common method used to determine cell viability and has been employed to evaluate the antileishmanial potency of indazole derivatives. tandfonline.com

Target-Specific Cellular Assays : To confirm engagement with a specific target within a cell, more specialized assays are used. For instance, cell-based transcriptional assays have been used to confirm that indazole-based ligands function as effective ERβ antagonists. nih.gov Similarly, a cellular transrepression assay was used to demonstrate the efficacy of 1H-indazole ether derivatives as glucocorticoid receptor modulators. nih.gov

Cell Cycle Analysis : Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle. This technique revealed that certain tricyclic oxazole (B20620) compounds cause cell cycle arrest in the G2/M phase in a concentration-dependent manner, consistent with their role as tubulin polymerization inhibitors. nih.gov

Biochemical assays isolate the target molecule (e.g., an enzyme or receptor) to study its direct interaction with the compound, free from the complexity of a cellular environment.

Enzyme Inhibition Assays : The potency of enzyme inhibitors is quantified using in vitro enzyme assays. For cyclooxygenase, the activity of COX-1 and COX-2 enzymes is measured to determine the IC50 values and selectivity of inhibitors. researchgate.netnih.govnih.govnih.gov Similar assays are performed for kinases, DNA gyrase, and trypanothione reductase to quantify the inhibitory potential of new compounds. nih.govfu-berlin.detandfonline.com These assays can also reveal the mode of inhibition, such as whether it is competitive or time-dependent. osti.gov

Receptor Binding Assays : These assays measure the affinity of a ligand for its receptor. For the indazole estrogens, competitive binding assays were used to determine their high affinity and selectivity for ERβ over ERα. nih.gov

Thermal Shift Assays : Techniques like Temperature-resolved Förster Resonance Energy Transfer (TR-FRET) can measure the direct binding of a ligand to a protein. Ligand binding typically stabilizes the protein's structure, leading to an increase in its melting temperature (ΔTm). This method was used to confirm the high-binding affinity of optimized isoxazole derivatives to the RORγt receptor. nih.gov

Molecular Docking : While a computational method, molecular docking is a critical biochemical tool used to predict and rationalize the interactions between a ligand and its target protein at the atomic level. researchgate.net It has been used extensively to understand the binding modes of indazole and isoxazole derivatives with targets like COX-2, TryR, kinases, and DNA gyrase, often guiding further compound optimization. nih.govnih.govrjraap.comtandfonline.com

Table of Research Findings on Isoxazole/Indazole Derivatives

Table of Mentioned Compounds

Compound Name/Class
This compound
Aza-2H-indazole derivatives
Phenyl-2H-indazole
4,5-dihydro-2H-indazoles
Isoxazolo[4,5-d]pyridazin-4(5H)-one
Diarylisoxazoles
3-chloro-6-nitro-1H-indazole
Trisubstituted isoxazoles
Granisetron
Pazopanib
1H-indazole ether derivatives
nih.govresearchgate.netoxazolo[5,4-e]indazoles

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 2H-Isoxazolo[4,5-g]indazole?

  • Methodology : Synthesis typically involves cyclization reactions or condensation of precursor heterocycles. For example, imidazo[4,5-e]thiazolo[3,2-b]triazines can be synthesized via condensation of imidazo[4,5-e] intermediates under reflux with thiourea derivatives . Similarly, 2H-indazoles are often prepared using hydrazine derivatives and ketones under acidic conditions, followed by regioselective functionalization . Key reagents include hydrazine hydrate, acetic acid, and catalysts like p-toluenesulfonic acid.

Q. How is the structural characterization of this compound performed?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, distinguishing between tautomeric forms (e.g., 1H vs. 2H-indazole) .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for silver(I) complexes of benzo[g]indazole derivatives .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for metal-coordinated derivatives .

Q. What are the key structural features distinguishing this compound from related heterocycles?

  • Methodology : Compare IUPAC nomenclature and fused-ring systems. For instance:

  • This compound contains an isoxazole ring fused at positions 4 and 5 of the indazole core.
  • Contrast with imidazo[4,5-g]quinolines , where an imidazole replaces the isoxazole, altering electronic properties and reactivity . Computational tools like DFT studies aid in analyzing bond lengths and charge distribution .

Q. What preliminary biological screening approaches are used for indazole derivatives?

  • Methodology : Start with in vitro assays:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Kinase inhibition : ELISA-based screening for EGFR or VEGFR2 inhibition, leveraging indazole’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound derivatives with therapeutic targets?

  • Methodology :

  • Molecular docking (AutoDock/Vina) : Simulate interactions with targets like EGFR using crystal structures (PDB: 1M17) .
  • Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100-ns trajectories, monitoring RMSD and hydrogen-bond persistence .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with inhibitory potency .

Q. What experimental strategies resolve contradictions in reported tautomerization behavior of indazole derivatives?

  • Methodology :

  • Solvatochromic studies : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) to detect tautomeric shifts. Indazole shows no tautomerization to 2H-indazole in polar media, as confirmed by fluorescence quenching and DFT calculations .
  • Low-temperature NMR : Freeze equilibrium states in CDCl3 at –80°C to isolate tautomers .

Q. How do structural modifications at position 3 of this compound enhance anticancer activity?

  • Methodology :

  • SAR studies : Introduce substituents (e.g., –CN, –COOH) and evaluate cytotoxicity. For example, 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile shows enhanced apoptosis induction in leukemia cells .
  • Proteomics profiling : Identify downstream targets (e.g., Bcl-2, caspase-3) via Western blotting after treatment with modified derivatives .

Q. What strategies mitigate aggregation or dimerization of this compound in solution?

  • Methodology :

  • Concentration-dependent UV-Vis : Monitor absorbance shifts to identify critical aggregation concentrations (CAC).
  • Additives : Use surfactants (e.g., Tween-20) or cyclodextrins to stabilize monomers .
  • Cryo-EM : Visualize dimeric vs. monomeric states in frozen solutions .

Q. How can synergistic effects of this compound with existing chemotherapeutics be evaluated?

  • Methodology :

  • Combinatorial screening : Test with cisplatin or doxorubicin in 2D/3D cell models. Calculate synergy scores (e.g., Chou-Talalay method) .
  • Transcriptomics : RNA-seq to identify pathways (e.g., DNA repair, oxidative stress) modulated by combination therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.